2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride
CAS No.:
Cat. No.: VC17611633
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15ClN2 |
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Molecular Weight | 222.71 g/mol |
IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C12H14N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-4,8,14H,5-7,13H2;1H |
Standard InChI Key | CUKIEXRYNGIFBJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(CC1N)NC3=CC=CC=C23.Cl |
Introduction
Chemical Identity and Structural Characteristics
Core Structure and Nomenclature
2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride belongs to the tetrahydrocarbazole family, featuring a partially saturated tricyclic system comprising two benzene rings fused to a pyrrole ring. The amine group at the 2-position and the hydrochloride salt enhance its solubility and reactivity compared to non-ionized analogs . Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 72898-13-6 | |
Molecular Formula | ||
Molecular Weight | 222.72 g/mol | |
Exact Mass | 222.092 Da |
The stereochemistry at the 2-position remains unspecified in available literature, though chiral resolution studies may be warranted given the amine’s potential role in target engagement .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride are disclosed in the reviewed literature, analogous carbazole derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with cyclohexanone derivatives under acidic conditions.
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Mannich Reactions: Introduction of amine functionalities via three-component reactions involving ketones, amines, and aldehydes .
For example, US Patent 7,696,356B2 describes a Mannich-related process to prepare 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, a key intermediate in ondansetron production . Adapting such methodologies could involve substituting methyl groups with amine functionalities at the 2-position, though optimization would be required to prevent side reactions.
Industrial Scalability
Challenges in large-scale production may include:
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Purification Complexity: Separation of positional isomers (e.g., 1-amine vs. 2-amine derivatives).
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Solvent Selection: Prior art highlights the avoidance of hazardous solvents in carbazole synthesis, favoring polar aprotic solvents like dimethylformamide (DMF) or ethanol .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Carbazole frameworks are prevalent in pharmaceuticals such as:
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Ondansetron: A 5-HT antagonist synthesized via Mannich reactions on tetrahydrocarbazole intermediates .
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Carvedilol: A β-blocker incorporating carbazole motifs for antioxidant activity.
The 2-amine hydrochloride could serve as a precursor for novel antitumor or antimicrobial agents, though further functionalization studies are needed.
Industrial and Regulatory Status
As of 2025, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is listed as a research chemical with limited commercial availability (1g packages) . No FDA-approved drugs utilizing this specific derivative have been reported.
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